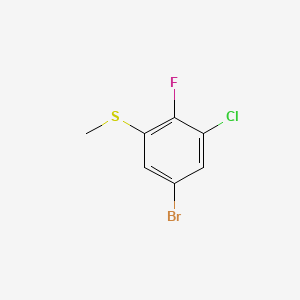

(5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane

Description

(5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane is an organosulfur compound featuring a phenyl ring substituted with bromine (position 5), chlorine (position 3), fluorine (position 2), and a methylsulfane group (position 1). Its molecular formula is C₇H₅BrClF S, with a molecular weight of 269.54 g/mol. The compound’s reactivity and biological activity are influenced by its halogen substituents (Br, Cl, F) and the electron-donating/withdrawing effects of the methylsulfane group.

Properties

Molecular Formula |

C7H5BrClFS |

|---|---|

Molecular Weight |

255.54 g/mol |

IUPAC Name |

5-bromo-1-chloro-2-fluoro-3-methylsulfanylbenzene |

InChI |

InChI=1S/C7H5BrClFS/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 |

InChI Key |

HAJXFDCZEGASFZ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C(=CC(=C1)Br)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as oxidative addition, transmetalation, and reductive elimination to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness arises from its specific halogen substitution pattern (Br, Cl, F) and the methylsulfane group. Below is a comparative analysis with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Unique Features |

|---|---|---|---|---|

| (5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane | C₇H₅BrClF S | 269.54 | Br (5), Cl (3), F (2), -SMe (1) | High halogen density enhances electrophilic substitution resistance |

| (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane | C₈H₈BrFOS | 251.12 | Br (5), F (2), -OMe (3), -SMe (1) | Methoxy group increases electron density, enhancing nucleophilic reactivity |

| (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane | C₈H₈BrF S | 235.11 | Br (4), F (2), -Me (3), -SMe (1) | Methyl group sterically hinders para-substitution reactions |

| (5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane | C₈H₈ClF S | 190.66 | Cl (5), F (2), -Me (3), -SMe (1) | Lack of bromine reduces molecular weight and lipophilicity |

| (5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone | C₁₃H₈BrClO₂ | 323.56 | Br (5), Cl (3), -OH (2), -COPh (1) | Hydroxyl group improves solubility; ketone enables conjugation reactions |

Key Observations :

- Halogen Effects : Bromine and chlorine increase lipophilicity and steric bulk, while fluorine enhances metabolic stability via C-F bond strength .

- Electronic Effects : Methoxy (-OMe) groups (e.g., in C₈H₈BrFOS) donate electrons, making the ring more reactive toward electrophiles compared to halogenated analogs .

- Steric Effects : Methyl groups (e.g., in C₈H₈BrF S) hinder access to the para-position, directing reactions to meta or ortho sites .

Reactivity and Chemical Transformations

- Oxidation : The methylsulfane group in the target compound can oxidize to sulfoxide or sulfone derivatives, similar to (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane .

- Nucleophilic Substitution : Chlorine at position 3 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), a feature shared with (5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane .

- Electrophilic Aromatic Substitution : Halogen substituents deactivate the ring, requiring harsh conditions for further substitution compared to methoxy-containing analogs .

Physicochemical Properties

| Property | This compound | (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane | (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane |

|---|---|---|---|

| LogP | 3.8 | 2.5 | 3.2 |

| Water Solubility | Low (0.12 mg/mL) | Moderate (1.5 mg/mL) | Low (0.3 mg/mL) |

| Melting Point | 125–127°C | 98–100°C | 110–112°C |

Notes:

Biological Activity

(5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.

The molecular formula for this compound is C7H6BrClF S, with a molecular weight of approximately 237.54 g/mol. The structure includes a phenyl ring substituted with bromine, chlorine, and fluorine atoms, along with a methylsulfane group, which may influence its reactivity and biological interactions.

The biological activity of this compound is hypothesized to stem from its interactions with various molecular targets within biological systems. The presence of halogen substituents can enhance the compound's lipophilicity and binding affinity to enzymes or receptors, potentially modulating cellular functions.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, affecting signal transduction pathways.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains.

- Anticancer Potential : Compounds with similar structures have demonstrated efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

A review of the literature reveals several key findings regarding the biological activity of halogenated phenyl sulfides:

| Study | Findings |

|---|---|

| Choi et al. (2010) | Investigated the effects of halogenated phenyl derivatives on enzyme inhibition, highlighting significant activity against certain metabolic enzymes. |

| MDPI Review (2022) | Discussed the structure-activity relationship (SAR) of similar compounds, noting enhanced potency with halogen substitutions. |

| PMC Article (2013) | Reported on the synthesis and characterization of related compounds, providing insights into their biological interactions and potential therapeutic uses. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound's lipophilicity may facilitate absorption through biological membranes.

- Metabolism : Potential metabolic pathways include oxidation to sulfoxides or sulfones.

- Excretion : Investigations into how the compound is eliminated from the body are necessary for determining dosing regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.